molecular formula C12H14FNO B270506 (2-fluorophenyl)-piperidin-1-ylmethanone

(2-fluorophenyl)-piperidin-1-ylmethanone

Cat. No.: B270506
M. Wt: 207.24 g/mol
InChI Key: CUMYVWVEQXBEQZ-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)-piperidin-1-ylmethanone is a ketone derivative featuring a piperidine ring linked to a 2-fluorophenyl group via a carbonyl bridge. The fluorine atom at the ortho position of the phenyl ring enhances metabolic stability and influences electronic properties, which may improve binding affinity to biological targets.

Synthetic routes for this compound typically involve coupling reactions between piperidine derivatives and fluorinated benzoyl chlorides or aldehydes. For instance, describes the synthesis of a closely related analog, (2-fluorophenyl)(1-methylpiperidin-4-yl)methanone (8d), via a nucleophilic substitution reaction between 2-fluorobenzaldehyde and a piperidine precursor, yielding a 76% isolated product after silica gel chromatography . The structure was confirmed via $ ^1H $ NMR, showing characteristic aromatic proton signals (δ 7.78–6.93 ppm) and piperidine methylene/methyl resonances (δ 3.06–1.55 ppm) .

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

(2-fluorophenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C12H14FNO/c13-11-7-3-2-6-10(11)12(15)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2

InChI Key

CUMYVWVEQXBEQZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2F

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (2-fluorophenyl)-piperidin-1-ylmethanone are not explicitly detailed in the available literature. Generally, industrial production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)-piperidin-1-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions under specific conditions.

    Reduction: Reduction reactions can also be performed on this compound.

    Substitution: Substitution reactions are common, where functional groups in the compound are replaced with other groups.

Common Reagents and Conditions

The common reagents and conditions used in these reactions are not explicitly mentioned in the available sources.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Detailed information about the products is not available from the sources consulted.

Scientific Research Applications

(2-fluorophenyl)-piperidin-1-ylmethanone has several scientific research applications, including:

    Chemistry: It is used in various chemical reactions and studies to understand its properties and behavior.

    Medicine: It could be explored for medicinal purposes, but detailed applications are not available.

    Industry: The compound may have industrial applications, although specific uses are not mentioned.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (2-fluorophenyl)-piperidin-1-ylmethanone can be contextualized by comparing it to structurally related analogs. Key differentiating factors include:

Substituent Position on the Phenyl Ring

  • Para-Fluorine (1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone, ): Substitution at the para position reduces steric hindrance, which may improve solubility but decrease receptor selectivity .
  • Di-Fluorine (1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, ): Difluorination increases lipophilicity and metabolic resistance, as seen in Risperidone analogs, but complicates synthesis due to regioselectivity challenges .

Piperidine Modifications

  • However, it may reduce conformational flexibility .
  • Piperazine Integration ({4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}(2-furyl)methanone, ): Replacing piperidine with piperazine introduces additional hydrogen-bonding sites, improving solubility and affinity for serotonin receptors (e.g., 5-HT$_{1A}$) but increasing molecular weight .

Carbonyl Group Variations

  • Ethanone vs. Methanone ( vs. Target Compound): Substituting methanone with ethanone (e.g., 1-acetyl-4-(2,4-difluorobenzoyl)piperidine) introduces a methyl group adjacent to the carbonyl, which may alter pharmacokinetics by slowing hepatic clearance .

Data Table: Key Comparative Properties

Compound Name Phenyl Substituent Piperidine Modification Yield (%) Key Physicochemical Properties Reference
This compound 2-F None 76 $ \text{ESI MS m/z: [M+H]}^+ = 222 $
(1-Methylpiperidin-4-yl)(2-fluorophenyl)methanone 2-F N-Methyl 76 Enhanced BBB penetration potential
(3-Chloro-4-fluorophenyl)(4-fluoro-piperidin-4-yl)methanone 3-Cl, 4-F 4-Fluoro 40 Crystallizing oil; 5-HT$_{1A}$ agonist
{4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}(2-furyl)methanone 2-F Piperazine-furyl N/A Higher solubility; serotonin receptor affinity
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 2,4-F Acetylated N/A Risperidone impurity; increased lipophilicity

Research Findings and Implications

  • Receptor Selectivity : Fluorine position significantly impacts target engagement. Ortho-fluorine (target compound) may favor σ-receptor binding, while para-fluorine () is more common in dopamine D$_2$ antagonists .
  • Metabolic Stability : Difluorinated analogs () exhibit prolonged half-lives due to reduced CYP450-mediated oxidation .
  • Synthetic Feasibility : Simpler derivatives like the target compound are more scalable for preclinical studies compared to multi-substituted variants (e.g., ) .

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